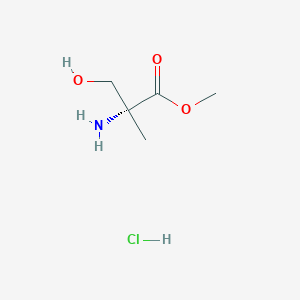

Methyl (R)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride

説明

Methyl ®-2-amino-3-hydroxy-2-methylpropanoate hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is a derivative of amino acids and is often used in the synthesis of peptides and other complex molecules. Its unique structure, which includes both amino and hydroxyl functional groups, makes it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-3-hydroxy-2-methylpropanoate hydrochloride typically involves the esterification of the corresponding amino acid. One common method involves the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar esterification techniques. The use of TMSCl and methanol remains a popular choice due to its efficiency and cost-effectiveness. Additionally, other methods such as the use of gaseous hydrochloric acid or sulfuric acid for esterification have been explored for large-scale production .

化学反応の分析

Types of Reactions

Methyl ®-2-amino-3-hydroxy-2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a keto ester, while reduction can produce an amino alcohol.

科学的研究の応用

Enzyme Mechanism Studies

Methyl (R)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride serves as an important tool for studying enzyme mechanisms due to its ability to interact with active sites on enzymes. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and ionic interactions, making it a valuable substrate or inhibitor in various biochemical pathways.

Key Findings:

- It can modulate enzyme activity through competitive inhibition or substrate mimicry, aiding in the understanding of enzyme kinetics and inhibition mechanisms.

Neuroscience Research

This compound is particularly noted for its role in neuropharmacology. It acts as a precursor to D-serine, which is a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is crucial for excitatory neurotransmission, learning, and memory processes.

Research Insights:

- Elevating D-serine levels using this compound has been shown to influence neuronal signaling pathways related to memory and cognitive function.

- Studies suggest that this compound may have therapeutic potential for treating neurological disorders characterized by NMDA receptor hypofunction, such as schizophrenia and Alzheimer's disease.

Synthesis of Peptides and Complex Molecules

In organic synthesis, this compound is utilized as an intermediate for synthesizing peptides and other complex organic molecules. Its structural properties facilitate various chemical reactions necessary for drug development.

Synthesis Techniques:

- A common method involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl), which yields high purity and efficiency.

Case Study 1: Influence on Cognitive Function

A study examined the effects of D-Ser-OMe- HCl on cognitive deficits induced by NMDA receptor antagonists in rodent models. The administration of this compound significantly improved memory retention in passive avoidance tests, indicating its potential for reversing cognitive impairments linked to glutamatergic dysfunction .

Case Study 2: Enzyme Inhibition Studies

In another investigation, researchers explored how this compound influences specific enzyme activities. The compound was found to inhibit certain hydrolases effectively, providing insights into its mechanism of action at the molecular level .

作用機序

The mechanism by which Methyl ®-2-amino-3-hydroxy-2-methylpropanoate hydrochloride exerts its effects is primarily through its interaction with enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with active sites of enzymes, thereby influencing their activity. This compound can also act as a substrate or inhibitor in various biochemical pathways, depending on its specific structure and functional groups .

類似化合物との比較

Similar Compounds

- Methyl 2-amino-3-hydroxybutanoate hydrochloride

- Methyl 2-amino-3-hydroxy-2-methylbutanoate hydrochloride

- Ethyl 2-amino-3-hydroxy-2-methylpropanoate hydrochloride

Uniqueness

Methyl ®-2-amino-3-hydroxy-2-methylpropanoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various synthetic and research applications .

生物活性

Methyl (R)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride, commonly referred to as D-Ser-OMe- HCl, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its interaction with neurotransmitter systems. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 169.61 g/mol. The presence of amino () and hydroxyl () functional groups allows for versatile interactions within biological systems, particularly through hydrogen bonding and ionic interactions with enzymes and receptors.

NMDA Receptor Modulation

One of the primary biological activities of D-Ser-OMe- HCl is its role as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is crucial for excitatory neurotransmission in the central nervous system. D-serine, which is generated from D-Ser-OMe- HCl inside cells, enhances NMDA receptor activity, thereby influencing neuronal signaling pathways related to learning and memory.

Biological Activity Overview

The compound exhibits various biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Interaction | Functions as a substrate or inhibitor in biochemical pathways, impacting enzyme kinetics. |

| Neurotransmitter Modulation | Increases D-serine levels, modulating NMDA receptor activity and influencing synaptic plasticity. |

| Potential Therapeutic Applications | Investigated for roles in neurological disorders such as schizophrenia and Alzheimer's disease. |

Study 1: NMDA Receptor Activation

A study demonstrated that D-Ser-OMe- HCl significantly enhances NMDA receptor-mediated currents in cultured neurons. The results indicated that treatment with D-Ser-OMe- HCl resulted in a dose-dependent increase in synaptic responses, suggesting its potential utility in enhancing cognitive functions.

Study 2: Neuroprotective Effects

In another research effort, the neuroprotective effects of D-Ser-OMe- HCl were evaluated in models of excitotoxicity. The compound was found to reduce neuronal cell death induced by excessive glutamate exposure, highlighting its protective role against neurodegenerative processes.

Applications in Medicinal Chemistry

This compound serves not only as a research tool but also shows promise for therapeutic applications:

- Cognitive Enhancer : Due to its ability to modulate NMDA receptor activity, it may be beneficial in treating cognitive deficits associated with various psychiatric disorders.

- Neuroprotection : Its protective effects against excitotoxicity suggest potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl (R)-2-amino-3-hydroxy-2-methylpropanoate hydrochloride, and how is its stereochemical purity validated?

Synthesis typically involves multi-step protocols, such as acid-catalyzed esterification followed by stereoselective amination. For example, HCl in dioxane is used to protonate intermediates, and the final product is concentrated under reduced pressure . Stereochemical validation is achieved via H-NMR (e.g., DMSO-d solvent) and chiral HPLC to confirm enantiomeric excess .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- HPLC-MS : To assess purity and molecular weight.

- NMR spectroscopy : H and C NMR (e.g., δ 9.00 ppm for amine protons) confirm structural integrity .

- X-ray crystallography : Resolves absolute configuration when crystallizable derivatives are available .

Q. What are the primary biological targets or applications of this compound in research?

It serves as a chiral building block in medicinal chemistry, particularly for designing enzyme inhibitors or receptor ligands. Applications include studies on amino acid transporters or peptidomimetics due to its α-methyl substitution and hydroxyl group .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers at -20°C under inert gas (e.g., N). Desiccate to prevent hydrolysis of the ester group. Use PPE (gloves, goggles) during handling, as recommended for amino acid derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under scaled-up conditions?

Critical factors include:

- Temperature control : Slow addition of reagents to avoid exothermic side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Workup protocols : Recrystallization from ethanol/water mixtures improves purity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from impurities (e.g., diastereomers) or assay conditions. Mitigation steps:

- Repurify using preparative HPLC.

- Validate biological assays with positive controls (e.g., known enzyme inhibitors) .

Q. How does the compound’s stereochemistry influence its interaction with biological targets?

The (R)-configuration at C2 enhances binding to chiral pockets in enzymes (e.g., aminopeptidases). Computational docking (e.g., AutoDock Vina) can predict binding modes, while SPR assays quantify affinity (K values) .

Q. What in vivo toxicity protocols are recommended for preclinical studies?

- Acute toxicity : OECD Guideline 423, dosing in rodent models with histopathological analysis.

- Metabolic stability : LC-MS/MS to monitor plasma clearance and metabolite formation .

Q. How can researchers design SAR studies using analogs of this compound?

Modify functional groups systematically:

- Replace the hydroxyl group with methoxy (increases lipophilicity).

- Substitute the methyl group with bulkier alkyl chains to probe steric effects. Compare IC values in enzymatic assays to map critical pharmacophores .

Q. What advanced techniques elucidate degradation pathways under physiological conditions?

- Forced degradation studies : Expose to pH extremes, heat, or light, then analyze via UPLC-QTOF to identify breakdown products (e.g., hydrolyzed ester or oxidized amine) .

- Stability-indicating assays : Develop HPLC methods with UV/ELSD detection to track degradation kinetics .

Q. Methodological Tables

Table 1: Comparison of Analytical Techniques

| Technique | Application | Example Parameters |

|---|---|---|

| Chiral HPLC | Enantiomeric purity | Column: Chiralpak AD-H; Mobile phase: Hexane/IPA (90:10) |

| ITC | Binding affinity | Titration into enzyme solution; ΔH = -12.5 kcal/mol |

| HRMS | Molecular ion confirmation | m/z 182.0943 [M+H] (calc. 182.0947) |

Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Source | Resolution |

|---|---|---|

| Diastereomers | Poor stereocontrol | Recrystallization in ethanol/water |

| Hydrolyzed ester | Moisture exposure | Strict anhydrous conditions |

特性

IUPAC Name |

methyl (2R)-2-amino-3-hydroxy-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-5(6,3-7)4(8)9-2;/h7H,3,6H2,1-2H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOVZRPIWXDGEL-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CO)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。